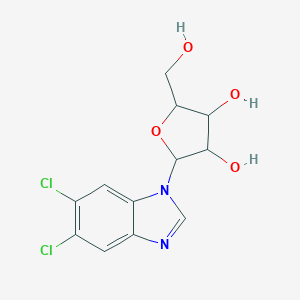

5,6-Dichlorobenzimidazole riboside

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole typically involves the reaction of 5,6-dichlorobenzimidazole with a ribofuranosyl donor under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required standards .

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and solvent choice to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

DRB is primarily utilized in the development of antiviral agents. Its structure allows it to inhibit key viral processes, making it a valuable intermediate in synthesizing drugs targeting viral infections such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound's efficacy has been documented in several studies:

- Antiviral Activity : DRB has shown promising results against human cytomegalovirus (HCMV) with an IC50 value of approximately 2.9 µM, indicating its potential as an antiviral treatment without significant cytotoxicity to host cells .

- Mechanism of Action : It operates by inhibiting RNA polymerase II, thereby blocking mRNA synthesis which is crucial for viral replication .

Biochemical Research

In biochemical studies, DRB serves as a tool for understanding nucleoside metabolism and cellular processes:

- Nucleoside Metabolism : Researchers utilize DRB to study the metabolic pathways of nucleosides, providing insights into cellular regulation mechanisms .

- Cellular Regulation : By inhibiting casein kinase II (CKII), DRB affects various signaling pathways, contributing to the understanding of cellular responses under different conditions .

Drug Formulation

The compound's properties enhance drug formulation efforts:

- Solubility and Bioavailability : DRB improves the solubility of drugs, making them more bioavailable and effective in clinical settings .

- Formulation Studies : Its incorporation into drug formulations has been shown to enhance therapeutic outcomes for patients suffering from viral infections.

Antiviral Studies

DRB plays a critical role in antiviral research beyond just drug development:

- Resistance Mechanisms : Studies involving DRB help elucidate mechanisms of viral resistance, aiding in the design of more effective antiviral therapies .

- Comparative Efficacy : Research comparing DRB with other benzimidazole derivatives highlights its unique activity profile against specific viruses, such as HCMV and HSV .

Laboratory Reagents

As a laboratory reagent, DRB is employed in various chemical reactions and synthesis processes:

- Experimental Procedures : It is widely used in laboratories for its reliability in experimental setups involving nucleic acids and protein synthesis inhibition .

- Chemical Synthesis : DRB facilitates the synthesis of other nucleoside analogs, expanding its utility in chemical research.

Case Studies

Mecanismo De Acción

The mechanism of action of 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole involves its inhibition of transcription elongation by RNA Polymerase II. This inhibition is dependent on factors such as DRB sensitivity inducing factor (DSIF), negative elongation factor (NELF), and positive transcription elongation factor b (P-TEFb) . The compound also inhibits some protein kinases, further contributing to its effects on cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

5,6-Dichlorobenzimidazole riboside: Another nucleoside analog with similar inhibitory effects on RNA Polymerase II.

Casein Kinase II Inhibitor VII: A potent inhibitor of casein kinase II, which also affects transcription processes.

Uniqueness

5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole is unique due to its specific inhibition of transcription elongation by RNA Polymerase II and its ability to induce apoptosis in cancer cells. This makes it a valuable tool in both research and potential therapeutic applications .

Actividad Biológica

5,6-Dichlorobenzimidazole riboside (DRB) is a synthetic compound that has garnered attention in biological research due to its role as an RNA polymerase inhibitor. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₂H₁₂Cl₂N₂O₄

- Molecular Weight : 319.14 g/mol

- CAS Number : 53-85-0

- Solubility : Soluble in DMSO (up to 75 mM) and methanol.

DRB primarily functions as a reversible inhibitor of RNA polymerase II, impacting mRNA synthesis. The inhibition occurs through the interference with transcription processes, particularly at attenuation regions on DNA. This mechanism has been shown to accentuate premature termination during transcription, leading to reduced synthesis of heterogeneous nuclear RNA (hnRNA) and specific mRNAs such as Ad-2 RNA .

Key Mechanistic Insights:

- Inhibition of RNA Polymerase II : DRB inhibits the activity of RNA polymerase II, which is crucial for synthesizing mRNA in eukaryotic cells .

- Impact on Protein Synthesis : In studies involving rat neurons, DRB effectively prevented cell death induced by the deprivation of nerve growth factor by inhibiting both protein and RNA synthesis .

1. Inhibition of Cell Proliferation

DRB has been utilized in various cancer studies due to its ability to inhibit cell proliferation. It has shown effectiveness in:

- Mouse Melanoma Cells : Inhibiting RNA polymerase II led to reduced proliferation rates .

- Prostate Epithelial Cells : Suppressed cyclin D1 mRNA synthesis, which is vital for cell cycle regulation .

2. Induction of Apoptosis

Research indicates that DRB can induce apoptosis in certain cancer cell lines. For instance:

- In human prostate epithelial cells, DRB treatment resulted in significant apoptotic activity, highlighting its potential as an anti-cancer agent .

3. Effect on Cytokinin Activity

DRB has been identified as a specific inhibitor of cytokinin activity in tobacco cell suspension cultures, demonstrating its versatility in plant biology as well .

Study 1: DRB and Neuronal Survival

In a controlled study involving rat neurons deprived of nerve growth factor, treatment with DRB (50 µM) alongside other inhibitors (e.g., cycloheximide) resulted in complete prevention of neuronal death. This underscores the compound's potential neuroprotective properties when protein synthesis is inhibited .

Study 2: Cancer Cell Dynamics

A study focusing on breast cancer metastasis revealed that DRB could stabilize metastasis suppressor transcripts while suppressing growth signals mediated by the androgen receptor pathway. This dual action suggests its utility in targeted cancer therapies .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSQDZXAVJRBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-85-0 | |

| Record name | MLS003171503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.